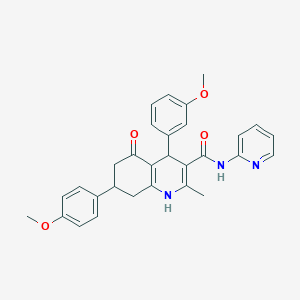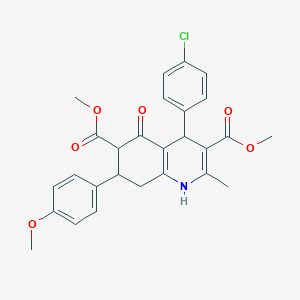![molecular formula C23H14Cl2N4O B283913 6-Amino-4-(2,3-dichlorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283913.png)
6-Amino-4-(2,3-dichlorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-4-(2,3-dichlorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, commonly known as DPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development.
作用机制
The mechanism of action of DPP is not fully understood, but studies suggest that it acts by inhibiting various cellular pathways involved in cancer cell growth and inflammation. DPP has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and matrix metalloproteinase-9, which play a role in cancer cell proliferation and invasion. Additionally, DPP has been found to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
DPP has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer properties. Studies have shown that DPP can reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which play a role in chronic inflammation and cancer development. Additionally, DPP has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress.
实验室实验的优点和局限性
One advantage of using DPP in lab experiments is its high yield synthesis method, which allows for large-scale production of the compound. Additionally, DPP has been found to be relatively stable and easy to handle in lab experiments. However, one limitation of using DPP is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.
未来方向
There are several future directions for the research and development of DPP. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of DPP and its potential applications in drug development. Future research may also explore the use of DPP in combination with other compounds for enhanced efficacy in cancer treatment and neuroprotection.
合成方法
The synthesis of DPP involves a multi-step process that includes the reaction of 2-naphthol with chloroacetonitrile, followed by the reaction of the resulting product with 2,3-dichlorobenzaldehyde and ammonium acetate. The final product is purified through recrystallization to obtain DPP in high yield.
科学研究应用
DPP has shown potential in various scientific research applications, including drug development, cancer treatment, and neuroprotection. Studies have shown that DPP exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, DPP has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
分子式 |
C23H14Cl2N4O |
|---|---|
分子量 |
433.3 g/mol |
IUPAC 名称 |
6-amino-4-(2,3-dichlorophenyl)-3-naphthalen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C23H14Cl2N4O/c24-17-7-3-6-15(20(17)25)18-16(11-26)22(27)30-23-19(18)21(28-29-23)14-9-8-12-4-1-2-5-13(12)10-14/h1-10,18H,27H2,(H,28,29) |
InChI 键 |
CHOBFNPKBPTXOL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C(C(=C(OC4=NN3)N)C#N)C5=C(C(=CC=C5)Cl)Cl |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C(C(=C(OC4=NN3)N)C#N)C5=C(C(=CC=C5)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-bromo-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B283831.png)
![3-[[(5Z)-5-[[2-bromo-5-ethoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B283832.png)
![2-[4-bromo-2-[(E)-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-ylidene]methyl]phenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B283833.png)
![4-{4-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B283835.png)
![4-{(2-chloro-5-ethoxy-4-hydroxyphenyl)[1-(2-chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-yl]methyl}-2-(2-chlorophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B283836.png)
![ethyl [2-({5-oxo-3-phenyl-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)phenoxy]acetate](/img/structure/B283837.png)
![Ethyl {5-chloro-2-methoxy-4-[10-(4-methylphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl]phenoxy}acetate](/img/structure/B283840.png)
![6-acetyl-2-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B283841.png)
![9-(2-bromo-4,5-diethoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B283843.png)


![Methyl 4-[(2-methylphenyl)methoxy]benzoate](/img/structure/B283850.png)
![N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzamide](/img/structure/B283852.png)
![4-methoxy-N-{4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B283854.png)
